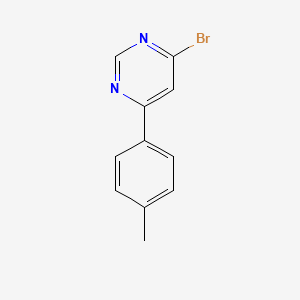

4-Bromo-6-(p-tolyl)pyrimidine

Übersicht

Beschreibung

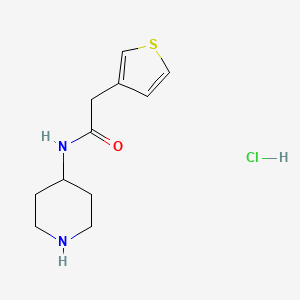

4-Bromo-6-(p-tolyl)pyrimidine is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 . It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(p-tolyl)pyrimidine includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains a bromine atom and a tolyl group, which is a methylphenyl group .Chemical Reactions Analysis

Pyrimidine derivatives, including 4-Bromo-6-(p-tolyl)pyrimidine, can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis

4-Bromo-6-(p-tolyl)pyrimidine is a solid compound . Pyrimidine itself is a colorless compound, a crystalline solid with a melting point of 22°C, and it dissolves in water to give a neutral solution .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Bromo-6-(p-tolyl)pyrimidine serves as a versatile intermediate in the synthesis of complex pyrimidine derivatives with potential applications in pharmaceuticals and materials science. The compound's bromo and tolyl groups make it a suitable candidate for various substitution reactions, contributing to the development of new chemical entities. Research focusing on the synthesis and optimization of pyrimidine derivatives highlights the importance of such intermediates in expanding the chemical space of biologically active compounds and materials with unique properties (Bugge et al., 2014).

Biological Activities

The structural motif of pyrimidines, including derivatives of 4-Bromo-6-(p-tolyl)pyrimidine, plays a crucial role in the discovery and optimization of compounds with antibacterial and antinociceptive activities. The synthesis of novel amino-pyrimidine derivatives and their subsequent evaluation for antimicrobial activity demonstrate the potential of such compounds in addressing the need for new antibiotics. The specific modifications on the pyrimidine ring, such as bromo substitution, significantly influence their biological activity, underscoring the importance of chemical diversity in drug discovery processes (Waheed et al., 2008).

Nonlinear Optical (NLO) and Electronic Properties

Pyrimidine derivatives, including those related to 4-Bromo-6-(p-tolyl)pyrimidine, have been explored for their nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. The study of thiopyrimidine derivatives for NLO applications reveals that modifications to the pyrimidine core can significantly impact their electronic and optical properties. Such research contributes to the development of materials for advanced technological applications, including optical data storage, frequency doubling, and electro-optic modulation (Hussain et al., 2020).

Zukünftige Richtungen

Research on pyrimidine derivatives, including 4-Bromo-6-(p-tolyl)pyrimidine, continues to be a promising area in medicinal chemistry. For example, a study has shown that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Eigenschaften

IUPAC Name |

4-bromo-6-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGHEHSBNVFZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(p-tolyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)

![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)

![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)

![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)

![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)